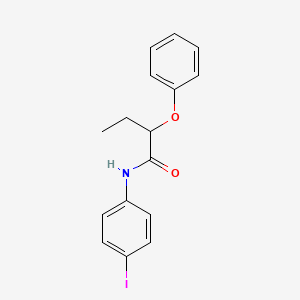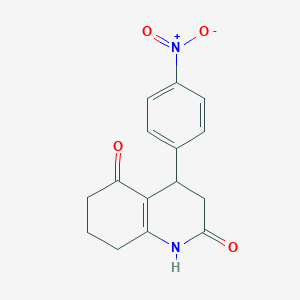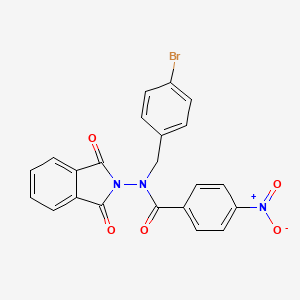![molecular formula C19H24O3 B5153870 1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene, commonly known as EMDP, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. EMDP is a member of the family of compounds known as beta-adrenergic agonists, which are used in the treatment of various respiratory disorders such as asthma. In
Mechanism of Action
EMDP acts as a beta-adrenergic agonist, which means that it binds to and activates beta-adrenergic receptors in the body. This activation leads to the relaxation of smooth muscle, particularly in the airways, resulting in bronchodilation. EMDP also increases the production of cyclic AMP, which leads to the activation of protein kinase A and the subsequent phosphorylation of various proteins involved in smooth muscle contraction.
Biochemical and Physiological Effects:
EMDP has been shown to have various biochemical and physiological effects, including bronchodilation, increased heart rate, increased blood pressure, and increased metabolic rate. These effects are mediated through the activation of beta-adrenergic receptors and the subsequent increase in cyclic AMP production. EMDP has also been shown to have an anabolic effect, promoting muscle growth and increasing protein synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using EMDP in lab experiments is its specificity for beta-adrenergic receptors, which allows for more targeted and controlled experiments. EMDP is also relatively stable and easy to synthesize, making it a convenient chemical to work with. However, one limitation of using EMDP is its potential toxicity, particularly at high doses. Careful dosing and safety precautions should be taken when working with EMDP in lab experiments.
Future Directions
There are several future directions for research on EMDP. One area of interest is the development of new beta-adrenergic agonists with improved specificity and efficacy. Another area of research is the investigation of the anabolic effects of EMDP, particularly in the context of muscle wasting diseases such as sarcopenia. Additionally, further research is needed to fully understand the potential environmental impacts of EMDP, particularly in the context of its use as a soil fumigant.
Synthesis Methods
EMDP can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the most common methods involves the reaction of 2,4-dimethylbenzene with 3-bromo-1-chloropropane, followed by the reaction with 3-ethoxyphenol and sodium hydroxide. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
EMDP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, EMDP has been shown to have bronchodilatory effects, making it a potential treatment option for respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). In agriculture, EMDP has been shown to increase the growth rate and feed efficiency of livestock, making it a potential feed additive. In environmental science, EMDP has been studied for its potential use as a soil fumigant, as it has been shown to be effective against various pests and pathogens.
properties
IUPAC Name |
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-11-6-12-22-19-10-9-15(2)13-16(19)3/h5,7-10,13-14H,4,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURYFSJMUOLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Ethoxyphenoxy)propoxy]-2,4-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}cyclopropanecarboxamide](/img/structure/B5153787.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5153791.png)

![N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5153800.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenol](/img/structure/B5153814.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5153816.png)
![6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153823.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)

![2,4-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-5-ium perchlorate](/img/structure/B5153892.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)